1-(Benzo[b]thiophen-7-yl)ethanone

Catalog No.
S813321
CAS No.
22720-52-1
M.F
C10H8OS
M. Wt
176.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[b]thiophen-7-yl)ethanone

CAS Number

22720-52-1

Product Name

1-(Benzo[b]thiophen-7-yl)ethanone

IUPAC Name

1-(1-benzothiophen-7-yl)ethanone

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C10H8OS/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-6H,1H3

InChI Key

QNAQOGFFDWSXKQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC2=C1SC=C2

Canonical SMILES

CC(=O)C1=CC=CC2=C1SC=C2
  • Potential for Bone Regeneration: A study published in the National Institutes of Health's PubMed Central database investigated the synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues for their potential as anti-osteoporosis agents. The study suggests these compounds may work by enhancing the expression of BMP-2, a protein involved in bone formation PubMed Central: ).

1-(Benzo[b]thiophen-7-yl)ethanone is an organic compound characterized by the molecular formula C10H8OS. It belongs to the class of benzothiophene derivatives, which are heterocyclic compounds featuring a sulfur atom fused to a benzene ring. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and materials science.

, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carbonyl group can be reduced using sodium borohydride or lithium aluminum hydride, yielding corresponding alcohols.
  • Substitution Reactions: Electrophilic substitution can occur with halogens, nitrating agents, or sulfonating agents, leading to various derivatives.

Major Products Formed

  • From Oxidation: Sulfoxides and sulfones.
  • From Reduction: Alcohols.
  • From Substitution: Halogenated, nitrated, or sulfonated derivatives.

Research indicates that derivatives of 1-(Benzo[b]thiophen-7-yl)ethanone exhibit significant biological activity. They have been studied for their antimicrobial, antifungal, and anticancer properties. For instance, certain analogues have demonstrated the ability to enhance bone morphogenetic protein-2 expression, which is crucial for bone formation and repair . These compounds may interact with specific enzymes or receptors, modulating biological pathways and potentially leading to therapeutic effects.

The synthesis of 1-(Benzo[b]thiophen-7-yl)ethanone can be achieved through several methods:

  • Friedel-Crafts Acylation: This common approach involves reacting benzothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires anhydrous conditions and precise temperature control to maximize yield.
  • Alternative Synthetic Routes: Other methods may include variations in reaction conditions or the use of different acylating agents, which can lead to diverse derivatives .

Industrial Production

In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or chromatography are often utilized to achieve high-purity products.

1-(Benzo[b]thiophen-7-yl)ethanone serves multiple roles across various industries:

  • Medicinal Chemistry: It is explored for drug development targeting specific biological pathways.
  • Material Science: Acts as a building block for synthesizing complex molecules and specialty chemicals.
  • Dyes and Polymers: Utilized in producing specialty dyes and polymer materials due to its unique chemical structure .

Studies have shown that 1-(Benzo[b]thiophen-7-yl)ethanone interacts with various biological targets. Its derivatives have been investigated for their ability to modulate enzyme activity and receptor binding, which can influence cellular signaling pathways relevant to disease mechanisms . Understanding these interactions is crucial for developing therapeutic agents based on this compound.

Several compounds share structural similarities with 1-(Benzo[b]thiophen-7-yl)ethanone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-AcetylbenzothiopheneBenzothiophene derivativeDifferent position of acetyl group; potential for distinct biological activity .
1-(Benzo[b]thiophen-4-yl)ethanoneBenzothiophene derivativeVariation in sulfur positioning; may exhibit different reactivity patterns .
1-(5-Fluoro-benzo[b]thiophen-3-yl)ethanoneFluorinated derivativeIntroduction of fluorine may enhance pharmacological properties .

Uniqueness

The uniqueness of 1-(Benzo[b]thiophen-7-yl)ethanone lies in its specific structural arrangement that influences its reactivity and biological activity. Its potential as a precursor in drug synthesis further distinguishes it from similar compounds.

Molecular Architecture

The compound features a planar benzothiophene system (a benzene ring fused to a thiophene moiety) with a ketone group at the 7-position. The sulfur atom in the thiophene ring contributes to the compound’s aromaticity and influences its electronic properties.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name1-(1-benzothiophen-7-yl)ethanone
Molecular FormulaC$${10}$$H$${8}$$OS
Molecular Weight176.24 g/mol
SMILES NotationCC(=O)C1=CC=CC2=C1SC=C2
CAS Registry Number22720-52-1

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: A strong absorption band near 1670 cm$$^{-1}$$ corresponds to the carbonyl (C=O) stretch.
  • Nuclear Magnetic Resonance (NMR): $$^1$$H NMR signals include aromatic protons (δ 7.2–8.0 ppm) and a singlet for the acetyl methyl group (δ 2.6 ppm).

Early work relied on intramolecular annelation of ortho-alkynyl thioanisoles or on base-promoted condensation of 2-mercapto benzaldehydes. Two representative examples are summarised below.

EntryStarting materialKey reagents (stoichiometric)ConditionsProductYield
12-PhenylthioethanolPalladium on aluminium oxide, 320 °CGas-phase oxidative cyclisationBenzo[b]thiophene72% [1]
22-Mercapto-3-methoxybenzaldehyde3-Chloropropanone, potassium carbonateEthanol, 80 °C, 8 h7-Methoxybenzo[b]thiophene-2-yl ketone intermediate81% [2]

Both strategies tolerate electron-donating or -withdrawing groups on the benzene ring, giving straightforward entry to 7-substituted frameworks required for subsequent acetylation.

Strategies for Acetylation at the 7-Position

Friedel–Crafts acylation

Seven-position acetylation proceeds smoothly when the heteroaromatic ring bears a para-directing ether or hydroxy group. Rahman and Scrowston introduced an acetate protecting group, removed it in situ and applied aluminium chloride mediated acylation to afford the target ketone in a single pot [3].

Lithium-halogen exchange followed by electrophilic trapping

When 7-bromobenzo[b]thiophene is treated with two equivalents of tert-butyl lithium at –78 °C in tetrahydrofuran, quantitative bromine–lithium exchange occurs within seconds, and quenching with acetyl chloride furnishes 1-(Benzo[b]thiophen-7-yl)ethanone in isolated yields up to 88% after acidic work-up [4] [5].

Directed ortho-lithiation–acylation sequence

Sanz exploited an ortho-lithiation–halocyclisation tactic. N,N-diethyl O-3-bromophenylcarbamate was lithiated with sec-butyl lithium, trapped with acetyl chloride, then cyclised electrophilically to give the desired ketone after deprotection (overall 61% from carbamate) [6] [7].

| Comparative performance of popular 7-acetylation tactics |

MethodCatalyst/baseTemperatureTimeTypical yieldRegio-selectivity (7 : other)
AlCl₃ Friedel–CraftsAluminium chloride110 °C3 h65–75%4 : 1 [3]
Br/Li exchangetert-Butyl lithium–78 °C<5 min80–90%>20 : 1 [4]
Directed lithiationsec-Butyl lithium → cyclisation–78 → 25 °C2 h55–65%>15 : 1 [6]

Catalytic and Green Chemistry Approaches

InnovationPrincipleOutcome for 7-acetyl derivative
Electrochemical ipso-spirocyclisation of sulfonyl hydrazides with internal alkynes [8]Metal-free anodic oxidation in undivided cellBuilds benzo[b]thiophene ring without stoichiometric oxidant; acetyl group introduced in a later mild halogen–lithium step
Iodine-promoted visible-light photocyclisation of diaryl thiophenes [9]Ambient temperature, blue LED, ethanolGenerates polycyclic thiophenes; subsequent iron-catalysed carbonylation installs 7-acetyl group
Sodium halide mediated halocyclisation under ethanol reflux [10]Replaces molecular bromine with benign sodium bromide–Oxone®One-pot cyclisation and bromination; ready for Li–Br exchange–acetylation; E-factor reduced by 60% versus classic methods

These methods minimize halogenated waste and avoid moisture-sensitive Lewis acids, aligning synthesis with green-chemistry metrics.

Optimisation of Reaction Conditions and Yields

A factorial study varying base, solvent and temperature during bromine–lithium exchange was performed on a 0.50 mol scale [4] [5].

VariableLow levelHigh levelEffect on isolated yield (%)
Base naturen-Butyl lithium (80%)tert-Butyl lithium (88%)+8
SolventDiethyl ether (79%)Tetrahydrofuran (88%)+9
Temperature–50 °C (83%)–78 °C (88%)+5
Quench agentAcetyl chloride (88%)Acetic anhydride (61%)–27

Optimal combination (tert-butyl lithium, tetrahydrofuran, –78 °C, acetyl chloride) consistently delivered gram-scale batches in 85–90% yield with negligible regio-isomers.

Synthetic Challenges and Solutions

ChallengeUnderlying issueMitigation strategySupporting evidence
Competitive lithiation at carbon-5Benzo[b]thiophene ring is highly nucleophilic [11]Pre-bromination of carbon-7 ensures selective exchange [12]Exclusive 7-acetylation observed after Br/Li exchange [4]
Ring sulfoxidation during Friedel–Crafts acylationLewis acid traces of water promote oxidationUse freshly sublimed aluminium chloride and anhydrous conditions [3]Oxidation by-products <3%
Scalability of tert-butyl lithium exchangeExothermic quenchContinuous flow addition of tert-butyl lithium (2 mL min⁻¹) maintains temperature below –70 °C [13]Safe 50 g preparation without runaway
Environmental footprintStoichiometric aluminium chloride generates acidic wasteAdoption of sodium bromide–Oxone® halocyclisation and potassium carbonate acylation [10]Process mass intensity reduced from 48 to 19

Concluding perspective

Combining established halogen–lithium exchange with modern catalytic annulations enables high-yielding, selective and sustainable manufacture of 1-(Benzo[b]thiophen-7-yl)ethanone. Future work should integrate continuous-flow electrochemical cyclisations with in-line acylation to deliver kilogram quantities under intrinsically safe, solvent-minimised conditions.

XLogP3

2.6

Dates

Last modified: 08-16-2023

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